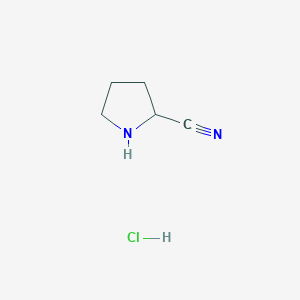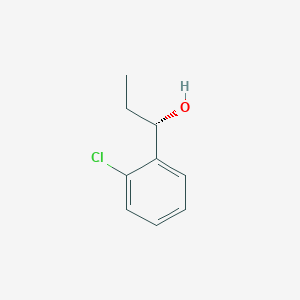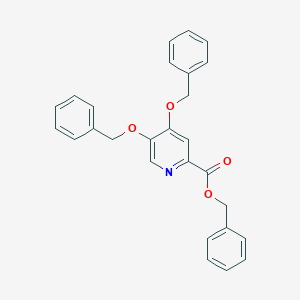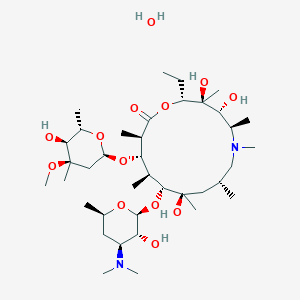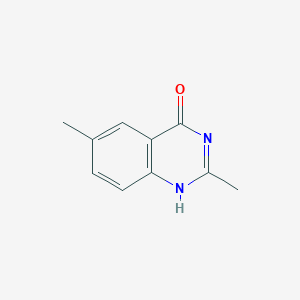![molecular formula C12H18O4 B177758 1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol CAS No. 17736-67-3](/img/structure/B177758.png)
1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol, commonly known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a chemical compound that has been extensively studied due to its potential applications in scientific research. In
Scientific Research Applications
ICI 118,551 has been widely used in scientific research due to its selective β2-adrenergic receptor antagonist properties. It has been used to study the role of β2-adrenergic receptors in various physiological processes such as cardiac function, metabolism, and thermogenesis. It has also been used to investigate the potential therapeutic applications of β2-adrenergic receptor antagonists in the treatment of asthma, chronic obstructive pulmonary disease, and other respiratory disorders.
Mechanism Of Action
ICI 118,551 exerts its effects by selectively blocking the β2-adrenergic receptors. This leads to a decrease in the activity of the sympathetic nervous system, resulting in relaxation of smooth muscle and decreased heart rate. The inhibition of β2-adrenergic receptors also leads to a decrease in insulin secretion and an increase in lipolysis.
Biochemical And Physiological Effects
ICI 118,551 has been shown to have several biochemical and physiological effects. It has been shown to decrease heart rate and cardiac output, decrease insulin secretion, and increase lipolysis. It has also been shown to relax smooth muscle in the airways, resulting in bronchodilation.
Advantages And Limitations For Lab Experiments
ICI 118,551 has several advantages for lab experiments. It is a selective β2-adrenergic receptor antagonist, which allows for the investigation of the specific role of β2-adrenergic receptors in various physiological processes. It is also a well-characterized compound with a known mechanism of action. However, there are also limitations to its use in lab experiments. It has a short half-life, which may limit its effectiveness in long-term studies. It also has potential off-target effects, which may affect the interpretation of the results.
Future Directions
There are several future directions for the study of ICI 118,551. One direction is the investigation of its potential therapeutic applications in the treatment of respiratory disorders. Another direction is the investigation of its effects on metabolism and thermogenesis. Additionally, the development of more selective β2-adrenergic receptor antagonists may provide further insights into the role of β2-adrenergic receptors in various physiological processes.
Conclusion:
In conclusion, ICI 118,551 is a selective β2-adrenergic receptor antagonist that has been extensively studied due to its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound may provide valuable insights into the role of β2-adrenergic receptors in various physiological processes.
Synthesis Methods
The synthesis of ICI 118,551 involves several steps. The first step involves the reaction of 2-chloroethanol with 2-hydroxyphenol to produce 2-(2-hydroxyethoxy)phenol. The second step involves the reaction of the product from the first step with 2-(2-bromoethoxy)phenol to produce 1-[2-(2-hydroxypropoxy)phenoxy]propan-2-ol. The final product is then purified using chromatography techniques.
properties
CAS RN |
17736-67-3 |
|---|---|
Product Name |
1-[2-(2-Hydroxypropoxy)phenoxy]propan-2-ol |
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
1-[2-(2-hydroxypropoxy)phenoxy]propan-2-ol |
InChI |
InChI=1S/C12H18O4/c1-9(13)7-15-11-5-3-4-6-12(11)16-8-10(2)14/h3-6,9-10,13-14H,7-8H2,1-2H3 |
InChI Key |
FXTIXKIWTZEPFI-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=CC=C1OCC(C)O)O |
Canonical SMILES |
CC(COC1=CC=CC=C1OCC(C)O)O |
synonyms |
1,2-Phenylenebis(2-hydroxypropyl) ether |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



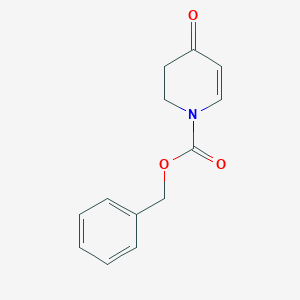
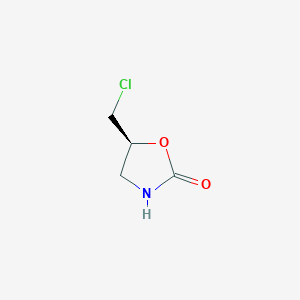
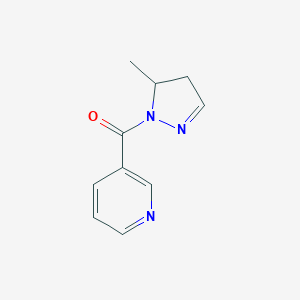
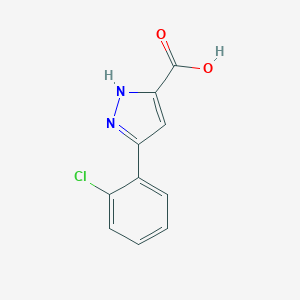
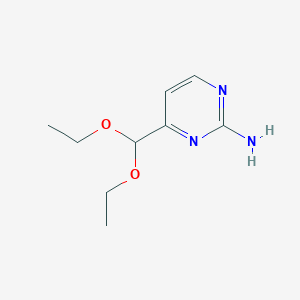
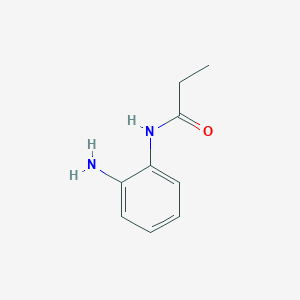
![Isothiazolo[5,4-b]pyridin-3(2H)-one 1,1-dioxide](/img/structure/B177697.png)
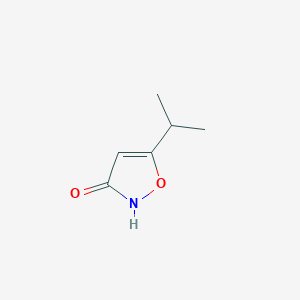
![2,3,4,5-Tetrahydro-N,N-dimethyl-1-[(4-methylphenyl)sulfonyl]-1H-1-benzazepin-5-amine](/img/structure/B177704.png)
